L-Buthionine
Overview
Description
Synthesis Analysis
The synthesis of L-buthionine derivatives and related compounds, such as L-[methyl-11C]methionine, has been extensively explored. These synthetic approaches are crucial for generating isotopically labeled compounds for research in nuclear medicine and molecular imaging. For example, L- and D-[methyl-11C]methionine have been synthesized with high enantiomeric purity, showcasing the feasibility of producing these compounds for PET imaging studies (Långström et al., 1987).
Molecular Structure Analysis
The molecular structure of L-buthionine derivatives, including their coordination chemistry with metals, has been elucidated through various spectroscopic methods and X-ray crystallography. For instance, a study on a binuclear silver complex with L-buthionine sulfoximine provided detailed insights into its coordination pattern and molecular geometry, highlighting the complex's potential for antibacterial applications (Bergamini et al., 2012).
Chemical Reactions and Properties
L-buthionine-sulfoximine's chemical reactivity, particularly its role as a potent inhibitor of glutathione synthesis, is one of its most notable properties. BSO's mechanism involves the inhibition of gamma-glutamylcysteine synthetase, effectively blocking the synthesis of glutathione, a critical antioxidant in cells. This inhibition has profound implications for studying oxidative stress and drug resistance in cancer cells (Griffith & Meister, 1979).
Scientific Research Applications
Inhibition of Glutathione Synthesis : BSO is a potent inhibitor of gamma-glutamylcysteine synthetase, crucial in glutathione (GSH) biosynthesis (Bailey, 1998). This property is exploited in various research contexts.
Liver Injury Protection : Research has shown that BSO depletes hepatic glutathione but protects against ethanol-induced liver injury in mice (Donohue et al., 2007).
Anti-Parasitic Activity : BSO increases survival rates and decreases parasitemias in mice infected with Trypanosoma cruzi, especially when combined with nifurtimox (Faúndez et al., 2008).
Neuroblastoma Treatment : BSO shows significant cytotoxicity against neuroblastoma and enhances cell killing when combined with L-PAM, a chemotherapy drug (Anderson et al., 1997).
Embryonic Research : It can deplete embryonic and visceral yolk sac glutathione, providing insights into embryonic protective mechanisms in chemical teratogenesis (Harris et al., 1986).
Glutathione Synthesis Promotion : L-2-oxothiazolidine-4-carboxylate, related to L-buthionine, promotes glutathione synthesis, protecting against toxicity and potentially useful in treating other toxicities and diseases (Williamson et al., 1982).
Lens and Tissue Study : BSO induces severe glutathione depletion and age-specific cataracts in male suckling mice, offering a model for studying glutathione functions in the lens and other tissues during early postnatal development (Calvin et al., 1986).
Cancer Treatment Enhancement : BSO nanoformulations increase cancer cell sensitivity to neoplastic agents, suggesting potential as chemotherapeutics (Mota et al., 2019).
Safety And Hazards
Future Directions
L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .
properties
IUPAC Name |
(2S)-2-amino-4-butylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Buthionine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.